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Compound of Interest

Compound Name: 1,2-bis(3-methoxyphenyl)benzene

Cat. No.: B8550880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
bis(3-methoxyphenyl)benzene, a key aromatic intermediate in various fields of chemical and

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for 1,2-bis(3-methoxyphenyl)benzene is C₂₀H₁₈O₂ with a molecular

weight of 290.36 g/mol . The spectroscopic data presented below has been compiled from

verified literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1,2-bis(3-methoxyphenyl)benzene
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.40–7.46 m - 4H Aromatic Protons

7.16 t 8.0 2H Aromatic Protons

6.78 ddd 8.0, 2.5, 1.0 2H Aromatic Protons

6.70 ddd 7.5, 1.5, 1.0 2H Aromatic Protons

6.65 dd 2.5, 1.5 2H Aromatic Protons

3.59 s - 6H
Methoxy Protons

(-OCH₃)

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 1,2-bis(3-methoxyphenyl)benzene

Chemical Shift (δ) ppm Assignment

158.7 C-O (Aromatic)

142.4 Aromatic C

139.8 Aromatic C

130.2 Aromatic CH

129.0 Aromatic CH

127.7 Aromatic CH

121.7 Aromatic CH

115.0 Aromatic CH

112.4 Aromatic CH

54.8 Methoxy C (-OCH₃)
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Solvent: DMSO-d₆, Instrument Frequency: 126 MHz[1]

Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 1,2-bis(3-
methoxyphenyl)benzene

Ion Calculated m/z Found m/z

[M]⁺ 290.1307 290.1303

Ionization Method: Time-of-Flight (TOF) Electron Ionization (EI+)[1]

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 1,2-bis(3-methoxyphenyl)benzene is not

readily available in the searched literature, the expected characteristic absorption bands can be

predicted based on the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for 1,2-bis(3-methoxyphenyl)benzene

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3100-3000 C-H Stretch Aromatic Medium to Weak

2960-2850 C-H Stretch -OCH₃ Medium

1600-1585 C=C Stretch Aromatic Ring Medium to Strong

1500-1400 C=C Stretch Aromatic Ring Medium to Strong

1250-1200
Asymmetric C-O-C

Stretch
Aryl Ether Strong

1050-1000
Symmetric C-O-C

Stretch
Aryl Ether Medium

900-675
C-H Out-of-Plane

Bend
Aromatic Strong
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Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A sample of 1,2-bis(3-methoxyphenyl)benzene (typically 5-10 mg) is

dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The

solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (for ¹H) or 126 MHz (for

¹³C) spectrometer. For the ¹H spectrum, standard acquisition parameters are used. For the ¹³C

spectrum, proton decoupling is employed to simplify the spectrum to single lines for each

unique carbon atom.

Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. Electron

Ionization (EI) is a common method for this type of aromatic compound, where the sample is

bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the

molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) using a Time-of-Flight (TOF) analyzer. The detector measures the

abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry

(HRMS) provides highly accurate mass measurements, allowing for the determination of the

elemental composition of the ions.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 1,2-bis(3-methoxyphenyl)benzene, the

Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is

placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk.
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Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers

(typically 4000-400 cm⁻¹). The instrument's detector measures the amount of light transmitted

through or reflected by the sample at each wavenumber. The resulting data is presented as a

plot of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of

1,2-bis(3-methoxyphenyl)benzene.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 1,2-bis(3-methoxyphenyl)benzene

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(HRMS)

IR Spectroscopy
(FT-IR)

Analyze Chemical Shifts,
Coupling Constants, and Integration

Determine Molecular Weight
and Elemental Composition

Identify Functional Groups
(Aromatic, Ether)

Confirm Structure of
1,2-bis(3-methoxyphenyl)benzene

Click to download full resolution via product page
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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 1,2-bis(3-
methoxyphenyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8550880?utm_src=pdf-body
https://www.benchchem.com/product/b8550880?utm_src=pdf-body
https://www.benchchem.com/product/b8550880?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100174&Mask=80
https://www.benchchem.com/product/b8550880#1-2-bis-3-methoxyphenyl-benzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b8550880#1-2-bis-3-methoxyphenyl-benzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b8550880#1-2-bis-3-methoxyphenyl-benzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b8550880#1-2-bis-3-methoxyphenyl-benzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8550880?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8550880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8550880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

